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Abstract

Dehydrozingerone, scientifically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one,
is a phenolic compound naturally occurring in ginger (Zingiber officinale) rhizomes. It is also
recognized as a structural analog of curcumin. This technical guide provides a comprehensive
overview of the fundamental chemical properties of dehydrozingerone, including its
physicochemical characteristics, spectral data, synthesis, and reactivity. The information is
presented to support research and development activities in various scientific disciplines,
particularly in drug discovery and development where dehydrozingerone has shown potential
as a versatile scaffold. All quantitative data is summarized in structured tables, and detailed
experimental protocols for key synthetic and analytical methods are provided. Visual diagrams
generated using Graphviz are included to illustrate key chemical processes.

Physicochemical Properties

Dehydrozingerone is a crystalline solid, typically appearing as pale yellow to brilliant yellow
needles.[1] It possesses a sweet, warm, and tenacious odor. A comprehensive summary of its
key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dehydrozingerone
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Property Value Source(s)
Molecular Formula C11H1203 [1]
Molecular Weight 192.21 g/mol [1]
Melting Point 125-131 °C [2][3]
Boiling Point ~268-348.2 °C (estimated) [2]
Solubility
Slightly soluble / Insoluble
in Water (~3163 mg/L at 25 °C, [1112114]
estimated)
] Moderately soluble (up to 20
in Ethanol [1][5]
mg/mL)
in DMSO Soluble (up to 25 mg/mL) [5]
pKa (acidic) 9.51 - 9.94 (predicted)
CAS Number 1080-12-2 [5]
E)-4-(4-hydroxy-3-
IUPAC Name (E)-4-(a-hy / [1]
methoxyphenyl)but-3-en-2-one
Feruloylmethane,
Synonyms Vanillylidenacetone, [1]

Dehydrogingerone

Spectral Properties

The structural elucidation of dehydrozingerone is well-supported by various spectroscopic

techniques.

UV-Vis Spectroscopy

Dehydrozingerone exhibits characteristic ultraviolet-visible absorption due to its conjugated

system. The absorption maxima (Amax) are solvent-dependent.

Table 2: UV-Vis Absorption Data for Dehydrozingerone

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrozingerone
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrozingerone
https://files.core.ac.uk/download/pdf/322530063.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907648/
https://files.core.ac.uk/download/pdf/322530063.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrozingerone
https://files.core.ac.uk/download/pdf/322530063.pdf
https://www.hmdb.ca/metabolites/HMDB0032591
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrozingerone
https://www.clinisciences.com/en/other-products-186/dehydrozingerone-1080-12-2-566001366.html
https://www.clinisciences.com/en/other-products-186/dehydrozingerone-1080-12-2-566001366.html
https://www.clinisciences.com/en/other-products-186/dehydrozingerone-1080-12-2-566001366.html
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrozingerone
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrozingerone
https://www.benchchem.com/product/b089773?utm_src=pdf-body
https://www.benchchem.com/product/b089773?utm_src=pdf-body
https://www.benchchem.com/product/b089773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Solvent Amax (nm) Source(s)
Methanol 272, 328 [3]
Acetone 334 (E-isomer), 338 (Z-isomer)  [6][7]

Infrared (IR) Spectroscopy

The IR spectrum of dehydrozingerone reveals the presence of its key functional groups.

Table 3: Key IR Absorption Bands of Dehydrozingerone

Wavenumber (cm~—?) Functional Group Source(s)
3463 -OH (hydroxyl), stretching [3]
C=0 (a,B-unsaturated ketone),
1679 _
stretching
1580, 1519 C=C (aromatic), stretching [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for confirming the detailed structure of
dehydrozingerone. The data presented below is for the thermodynamically more stable (E)-
isomer.

Table 4: 1H NMR Spectral Data for Dehydrozingerone (in CDCls)
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. . Coupling
Chemical Shift . .
Multiplicity Constant (J, Assighment Source(s)
(3, ppm)
Hz)

2.38 S - -CHs (acetyl)

-OCHs
3.94 S -

(methoxyl)
6.60 d 16.0 H-B (olefinic)
6.94 d 8.0 H-5' (aromatic)
7.06 d 15 H-2' (aromatic)
7.10 dd 8.0,15 H-6' (aromatic)
7.46 d 16.0 H-a (olefinic)

Table 5: 13C NMR Spectral Data for Dehydrozingerone (in CDCls)

Chemical Shift (6, ppm)

Assignment

Source(s)

27.0 -CHs (acetyl)
55.7 -OCHs (methoxyl)
109.1 c-2

1145 C-5'

123.2 C-6'

124.7 C-B

126.6 Cc-1

143.4 C-a

146.6 C-4

148.0 C-3

198.1 C=0 (ketone)
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of dehydrozingerone and provides insights

into its fragmentation pattern.

Table 6: Mass Spectrometry Data for Dehydrozingerone

miz lon Source(s)
193 [M+H]*

215 [M+Na]*

177 [M-CHs]*

145 [M-CH3-COJ*

Synthesis and Reactivity

Synthesis

Dehydrozingerone is most commonly synthesized via a base-catalyzed aldol condensation

(Claisen-Schmidt condensation) between vanillin and acetone.[8]

Reaction Setup: Dissolve vanillin (1.0 eq) in acetone (excess).

o Base Addition: While stirring, slowly add an aqueous solution of a base (e.g., 10% NaOH or

KOH) to the reaction mixture.

» Reaction: Continue stirring at room temperature for 24-48 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

o Workup: Acidify the reaction mixture with a dilute acid (e.g., 10% HCI) to precipitate the

crude product.

 Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable

solvent system (e.g., aqueous ethanol) to yield pure dehydrozingerone.[2]
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Synthesis workflow for dehydrozingerone.

Reactivity

The chemical structure of dehydrozingerone, featuring a phenolic hydroxyl group, an a,[3-

unsaturated ketone system, and an aromatic ring, allows for a variety of chemical

modifications.

Acetylation: The phenolic hydroxyl group can be readily acetylated using acetic anhydride in
the presence of a base like pyridine.

Methylation: The phenolic hydroxyl group can be methylated, for example, using methyl
iodide and a weak base such as potassium carbonate.

Glucosidation: The hydroxyl group can undergo glucosidation to form glycosidic bonds.

Hydrogenation: The carbon-carbon double bond of the enone system can be selectively
hydrogenated to yield zingerone.

E/Z 1somerization: The double bond in dehydrozingerone is typically in the more stable (E)-
configuration. However, it can undergo photoisomerization to the (Z)-isomer upon exposure
to UV light.[6][9] The (Z)-isomer is generally less stable and may revert to the (E)-form.[6][9]
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Key reactivity pathways of dehydrozingerone.

Structural Features and Stereochemistry

Dehydrozingerone consists of a vanillyl group (4-hydroxy-3-methoxyphenyl) linked to an
acetone moiety via a propenone bridge. The molecule possesses several key functional groups
that dictate its chemical behavior: a phenolic hydroxyl group, a methoxy group, an aromatic
ring, and an a,B-unsaturated ketone.

The double bond in the propenone linker gives rise to geometric isomerism. The naturally
occurring and more stable isomer is the (E)-isomer, where the bulky substituents on the double
bond are on opposite sides.[1][6] The IUPAC name, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-
en-2-one, reflects this stereochemistry. The less stable (Z)-isomer can be formed through
photoisomerization.[6][9]

Stability and Storage

Dehydrozingerone is a relatively stable compound under standard laboratory conditions. For
long-term storage, it is recommended to be kept in a cool, dry, and dark place. Solutions in
DMSO or ethanol can be stored at -20 °C for up to a month.[5] The solid form is stable for at
least one year when stored appropriately.[5]

Conclusion
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This technical guide has summarized the core chemical properties of dehydrozingerone,
providing a valuable resource for scientists and researchers. The presented data on its
physicochemical properties, detailed spectral characteristics, established synthetic protocols,
and reactivity profile will facilitate its use in further research and development, particularly in the
design and synthesis of new therapeutic agents. The provided diagrams offer a clear visual
representation of its synthesis and chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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